6-chloro-1H-pyrazolo[4,3-c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1H-pyrazolo[4,3-c]pyridazine is a heterocyclic compound with a molecular formula of C6H4ClN3. It is part of the pyrazolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrazolo[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyridazine with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-c]pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and continuous flow processes to ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1H-pyrazolo[4,3-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sodium hydroxide, and various organic solvents. Reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridazines, which can have enhanced biological activities and applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
6-Chloro-1H-pyrazolo[4,3-c]pyridazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 6-chloro-1H-pyrazolo[4,3-c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, leading to the disruption of normal cellular processes. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-1H-pyrazolo[3,4-b]pyridazine
- 4-Chloro-1H-pyrazolo[4,3-c]pyridazine
- 3-Chloro-1H-pyrazolo[3,4-c]pyridazine
Uniqueness
6-Chloro-1H-pyrazolo[4,3-c]pyridazine is unique due to its specific substitution pattern and the resulting biological activities. Its chlorine atom at the 6-position allows for targeted modifications, making it a versatile compound for various applications in medicinal chemistry .
Eigenschaften
Molekularformel |
C5H3ClN4 |
---|---|
Molekulargewicht |
154.56 g/mol |
IUPAC-Name |
6-chloro-1H-pyrazolo[4,3-c]pyridazine |
InChI |
InChI=1S/C5H3ClN4/c6-5-1-3-4(9-10-5)2-7-8-3/h1-2H,(H,7,8) |
InChI-Schlüssel |
QXTAYLYLGNMKIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NN=C1Cl)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.